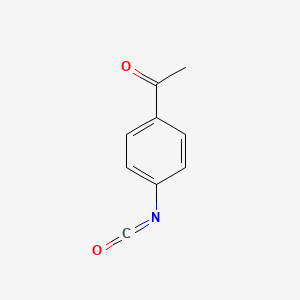

4-Acetylphenyl isocyanate

Übersicht

Beschreibung

4-Acetylphenyl isocyanate is an organic compound with the molecular formula CH3COC6H4NCO. It is a reactive isocyanate that contains an acetyl group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

4-Acetylphenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 4-acetylphenylamine with phosgene (COCl2) to produce this compound. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods often involve the use of safer alternatives to phosgene, such as oxalyl chloride, to avoid the hazardous nature of phosgene. Another method includes the Curtius rearrangement, where an acyl azide is thermally decomposed to form the isocyanate .

Analyse Chemischer Reaktionen

4-Acetylphenyl isocyanate undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Hydrolysis: Reacts with water to form a carbamic acid, which is unstable and decomposes to form an amine and carbon dioxide.

Substitution Reactions: Can undergo substitution reactions with other nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are urethanes, ureas, and amines .

Wissenschaftliche Forschungsanwendungen

4-Acetylphenyl isocyanate (C₉H₇NO₂), also known as 4-API, is an organic compound featuring an isocyanate functional group attached to a phenyl ring with an acetyl substituent in the para position. It is a reactive intermediate used in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals.

Scientific Research Applications

This compound is a useful chemical compound with a variety of research applications .

Case Study:

-

Synthesis of Disubstituted Oxazolidinone Derivatives: this compound can be used in the synthesis of cis-oxazolidinone derivatives. Treating cis- 10 with 4-acetyl-phenyl isocyanate provided cis- 2 .

racemic cis compounds, cis- 1 did not bind AM1A while cis- 2 bound with affinity similar to the corresponding racemic trans compound rac- 2 .

Data Table:

Wirkmechanismus

The mechanism of action of 4-acetylphenyl isocyanate involves its reactivity as an electrophile. The isocyanate group (N=C=O) is highly reactive towards nucleophiles, leading to the formation of various products through nucleophilic addition reactions. The molecular targets include hydroxyl and amino groups, which react with the isocyanate group to form urethanes and ureas, respectively .

Vergleich Mit ähnlichen Verbindungen

4-Acetylphenyl isocyanate can be compared with other similar compounds such as:

Phenyl isocyanate: Lacks the acetyl group, making it less reactive in certain reactions.

Methyl 4-isocyanatobenzoate: Contains a methyl ester group instead of an acetyl group, leading to different reactivity and applications.

4-(Chloromethyl)phenyl isocyanate: Contains a chloromethyl group, which can undergo additional substitution reactions.

The uniqueness of this compound lies in its acetyl group, which enhances its reactivity and allows for the synthesis of specific derivatives that are not easily accessible with other isocyanates .

Biologische Aktivität

4-Acetylphenyl isocyanate (4-API) is an organic compound with the molecular formula C₉H₇NO₂, recognized for its isocyanate functional group attached to a phenyl ring with an acetyl substituent. It is classified as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its unique structure allows it to form stable derivatives with significant biological activity, although its specific mechanisms of action remain largely unexplored.

Toxicological Profile

The biological activity of 4-API has been primarily investigated in the context of its potential toxicity. Isocyanates are known to cause respiratory sensitization and asthma upon exposure. Laboratory studies indicate that 4-API exhibits acute toxicity, leading to harmful effects upon ingestion or skin contact. The formation of protein adducts from exposure to isocyanates may contribute to immunogenic responses, raising concerns about occupational health risks associated with these compounds .

Reactivity with Biological Macromolecules

Research has shown that 4-API can react with biological macromolecules, particularly proteins, leading to the formation of adducts. These adducts are critical for understanding sensitization reactions and may play a role in the development of allergic responses in exposed individuals. This aspect of its biological activity highlights the importance of assessing exposure risks and developing safety guidelines for handling isocyanates in industrial settings.

Comparative Analysis

To provide further context on the biological activity of 4-API, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylphenyl Isocyanate | Methyl group at para position | Higher volatility; used in similar applications |

| Phenyl Isocyanate | No acetyl group; simpler structure | Less reactive than acetyl-substituted variants |

| 2-Acetylphenyl Isocyanate | Acetyl group at ortho position | Different steric effects impacting reactivity |

This compound stands out due to its specific reactivity profile and applications in synthesizing more complex molecules compared to its simpler counterparts. Its acetyl substitution enhances solubility and reactivity compared to other aryl isocyanates.

Synthesis and Applications

The synthesis of 4-API can be achieved through various methods, often involving the reaction of acetic anhydride with phenyl isocyanate. This compound has found applications in synthesizing herbicides and pesticides due to its ability to form stable derivatives with biological activity .

Occupational Health Risks

Due to its potential hazards, understanding the biological activity of 4-API is crucial for occupational safety. The compound's ability to form adducts with proteins suggests a need for stringent safety measures in workplaces where exposure might occur .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-acetylphenyl isocyanate, and how can purity be optimized?

- This compound is typically synthesized via the reaction of 4-acetylaniline with phosgene or safer equivalents like triphosgene in anhydrous solvents (e.g., dichloromethane). A key methodological step involves maintaining strict temperature control (0–5°C) to minimize side reactions. Post-synthesis, purification via chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) or recrystallization improves purity . Purity validation should include NMR (e.g., characteristic isocyanate carbonyl peak at ~125–130 ppm in NMR) and HRMS to confirm molecular mass .

Q. How does the para-substituted acetyl group influence the reactivity of this compound compared to other aryl isocyanates?

- The para-acetyl group increases electrophilicity at the isocyanate group due to electron-withdrawing effects, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This contrasts with phenyl isocyanate (no substituents) and meta-substituted analogs (e.g., 3-acetylphenyl isocyanate), where steric and electronic effects reduce reaction rates. For example, in MOF functionalization, para-substituted isocyanates exhibit faster reaction kinetics in postsynthetic modification (PSM) compared to bulkier derivatives .

Q. What characterization techniques are critical for confirming the structure and purity of this compound derivatives?

- Essential techniques include:

- NMR spectroscopy : and NMR to confirm substitution patterns and isocyanate group integrity.

- FTIR : A sharp peak at ~2250–2270 cm (N=C=O stretch) confirms the isocyanate group.

- HRMS : To verify molecular mass and rule out byproducts.

- Elemental analysis : For quantifying carbon, hydrogen, and nitrogen content .

Advanced Research Questions

Q. How can reaction kinetics and solvent effects be systematically studied for this compound in nucleophilic additions?

- Microreactor systems coupled with inline HPLC or GC analysis enable precise kinetic studies. For example, reactions with alcohols can be monitored under varying temperatures (25–80°C) and solvent polarities (e.g., THF vs. DMF). Activation energies () are calculated using the Arrhenius equation, with solvent choice significantly affecting (e.g., polar aprotic solvents lower by stabilizing transition states). Comparative studies with phenyl isocyanate reveal how the acetyl group alters reaction pathways .

Q. What strategies mitigate challenges in quantifying trace amounts of this compound in complex matrices?

- Indirect GC analysis : Derivatize the isocyanate with n-dibutylamine (n-DBA) to form stable ureas, followed by GC quantification of unreacted n-DBA. This avoids thermal decomposition issues seen in direct GC methods.

- HPLC-MS : Use reversed-phase columns (C18) with acetonitrile/water gradients and ESI-MS detection for high sensitivity (detection limits ~0.02 µg). Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How does this compound perform in postsynthetic modification (PSM) of metal-organic frameworks (MOFs), and what microstructures result?

- The acetyl group’s electron-withdrawing nature accelerates PSM kinetics, enabling uniform functionalization of MOF surfaces. In contrast, bulky isocyanates (e.g., 4-bromophenyl isocyanate) form core-shell structures due to diffusion limitations. Solvent choice (e.g., DMF vs. toluene) further modulates microstructure: polar solvents enhance reagent penetration, while nonpolar solvents favor surface reactions. Dual-functionalized MOFs (e.g., combining 4-acetylphenyl and chloroacetyl isocyanates) achieve Matryoshka-like architectures .

Q. What are the critical considerations for resolving contradictory data in studies involving this compound?

- Controlled variable isolation : Ensure reaction conditions (moisture, temperature) are rigorously standardized. For example, trace water hydrolyzes isocyanates to ureas, skewing kinetic data.

- Cross-validation : Use multiple analytical methods (e.g., NMR, FTIR, HPLC) to confirm results. Discrepancies in yield calculations may arise from incomplete derivatization in indirect assays .

- Statistical reporting : Include error margins and replicate data (n ≥ 3) to assess reproducibility. Transparent reporting of uncorrected vs. corrected data (e.g., for hydrolysis byproducts) is essential .

Q. Methodological Guidelines

Q. Designing experiments with this compound: How to ensure reproducibility and data reliability?

- Moisture control : Conduct reactions under inert atmosphere (N/Ar) using anhydrous solvents.

- Internal standards : Spike samples with stable isotopes (e.g., -labeled analogs) for quantitative MS analysis.

- Data documentation : Record raw data (e.g., chromatograms, spectra) and processing parameters (e.g., integration thresholds) in supplementary materials .

Eigenschaften

IUPAC Name |

1-(4-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZSVHZOUDIZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197949 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49647-20-3 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49647-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.